REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].Br[CH2:5][C:6]1[CH:11]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:9]=[CH:8][C:7]=1[O:16][CH3:17].COC(C)(C)C>CS(C)=O>[C:12]([C:10]1[CH:9]=[CH:8][C:7]([O:16][CH3:17])=[C:6]([CH2:5][C:1]#[N:2])[CH:11]=1)([CH3:15])([CH3:14])[CH3:13] |f:0.1|
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Name
|
|
Quantity
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2.96 g
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Type
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reactant
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Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
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BrCC1=C(C=CC(=C1)C(C)(C)C)OC
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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COC(C)(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
|
WASH
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Details
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The combined organic layers were sequentially washed with water (twice) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (carrier: Chromatorex™ NH; elution solvent: heptane→ethyl acetate:heptane=1:49)
|
Type
|
CONCENTRATION
|
Details
|
The target fraction was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)CC#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |